Mps1-IN-1 dihydrochloride
Description
Role of Mps1 in Mitotic Regulation and Genome Stability
Mps1 as a Dual-Specificity Kinase in Cell Cycle Control
Mps1 is classified as a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues on its substrate proteins. nih.govnih.govnih.gov This versatility allows it to regulate a wide array of cellular processes. The kinase activity of Mps1 is tightly regulated throughout the cell cycle, peaking during mitosis. nih.govnih.govroyalsocietypublishing.org This precise temporal control ensures that its functions are executed at the appropriate time during cell division.
Mps1 in Spindle Pole Body Duplication and Mitotic Spindle Assembly
In yeast, Mps1 was first identified for its essential role in the duplication of the spindle pole body (SPB), the functional equivalent of the centrosome in these organisms. nih.govrupress.org The SPB organizes the microtubules that form the mitotic spindle, the cellular machinery responsible for separating chromosomes. Failure in SPB duplication leads to the formation of a monopolar spindle, resulting in catastrophic errors in chromosome segregation. nih.govrupress.org In human cells, Mps1 is also required for centrosome duplication, and its inhibition can lead to the formation of multipolar spindles, particularly in cancer cells with extra centrosomes. nih.govpnas.org
Mps1 Function in Chromosome Biorientation and Error Correction
A critical function of Mps1 is its involvement in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase (the stage of chromosome separation). nih.govnih.gov Mps1 is a key upstream regulator of the SAC, and its recruitment to kinetochores—the protein structures on chromosomes where microtubules attach—is vital for initiating the checkpoint signal. nih.gov
Properties
Molecular Formula |
C28H33N5O4S.2HCl |
|---|---|
Molecular Weight |
608.58 |
Synonyms |
1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride |
Origin of Product |
United States |
Mps1 As a Target in Cellular Research Models
Utility of Small-Molecule Inhibitors for Dissecting Mps1-Dependent Biological Processes
The Monopolar spindle 1 (Mps1) kinase is a crucial dual-specificity kinase that plays an essential role in maintaining genomic integrity. nih.gov It is a central component of the spindle assembly checkpoint (SAC), a sophisticated cellular surveillance system that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. nih.govnih.gov Given Mps1's involvement in multiple phases of the cell cycle, from spindle pole body duplication to the SAC, understanding its precise functions requires tools that offer high temporal resolution. nih.gov
Small-molecule inhibitors provide a distinct advantage over genetic methods such as RNA interference (RNAi) for this purpose. While RNAi can effectively reduce the total amount of a target protein, its effects are slow to manifest and are not readily reversible. In contrast, cell-permeable small molecules can inhibit kinase activity rapidly and with reversible kinetics, allowing researchers to dissect the specific roles of Mps1 at distinct stages of the cell cycle. nih.gov This level of temporal control is critical for investigating dynamic cellular events. nih.gov
The use of chemical inhibitors like Mps1-IN-1 has been instrumental in confirming and expanding upon findings from genetic studies. Research has shown that chemical inhibition of Mps1 leads to several distinct cellular defects, including:
Failure to recruit essential checkpoint proteins: Mps1 inhibition disrupts the establishment of Mad1 and Mad2 proteins at unattached kinetochores, which is a critical step in activating the SAC. nih.govnih.gov
Decreased Aurora B kinase activity: Mps1 activity is necessary for the full enzymatic activity of Aurora B, a kinase involved in correcting improper microtubule-kinetochore attachments. nih.gov
Premature mitotic exit and aneuploidy: By overriding the SAC, Mps1 inhibition causes cells to exit mitosis prematurely, leading to severe chromosome mis-segregation and an abnormal number of chromosomes (aneuploidy). nih.govnih.gov
Increased multipolar divisions in cancer cells: In cancer cells with extra centrosomes, a common feature in many tumors, Mps1 inhibition increases the frequency of catastrophic multipolar mitoses. nih.govrndsystems.com
This compound in Kinase Profiling and Selectivity Studies
This compound is a potent, ATP-competitive inhibitor of Mps1 kinase. medchemexpress.combiocat.com In biochemical assays, it demonstrates a half-maximal inhibitory concentration (IC₅₀) of 367 nM. rndsystems.commedchemexpress.combiocat.com A key attribute of a reliable chemical probe is high selectivity for its intended target, which minimizes off-target effects that could confound experimental results.
Mps1-IN-1 has been extensively profiled and shows remarkable selectivity. In a large panel of 352 kinases, Mps1-IN-1 exhibited greater than 1000-fold selectivity for Mps1 over the vast majority of the kinases tested. rndsystems.commedchemexpress.com The primary exceptions to this high selectivity are the Anaplastic Lymphoma Kinase (ALK) and the Leukocyte receptor tyrosine kinase (Ltk). rndsystems.com This well-defined selectivity profile makes Mps1-IN-1 a reliable tool for specifically probing Mps1 function in cellular contexts.
| Target Kinase | IC₅₀ | Selectivity Notes |
|---|---|---|
| Mps1 | 367 nM | Primary target |
| ALK | - | Known off-target |
| Ltk | - | Known off-target |
| Kinase Panel (350+ others) | - | >1000-fold selectivity |
Structural Insights into Mps1 Kinase Domain Interactions with Inhibitors
Crystallographic studies of the Mps1 kinase domain have provided critical insights into its regulation and how inhibitors like Mps1-IN-1 function. The crystal structure of the Mps1 kinase domain reveals that it adopts a unique inactive conformation. nih.gov This inactive state is stabilized by intramolecular interactions, specifically involving a key glutamate (B1630785) residue in the αC helix of the N-terminal lobe and the backbone of the catalytic loop. This interaction locks the kinase in a conformation that is not permissive for catalytic activity. nih.gov
Activation of Mps1 requires autophosphorylation within its activation and P+1 loops, which induces a conformational change to the active state. nih.gov Co-crystal structures of the Mps1 kinase domain with inhibitors, including the class to which Mps1-IN-1 belongs, have been determined. nih.govnih.gov As an ATP-competitive inhibitor, Mps1-IN-1 binds to the ATP-binding pocket of the kinase domain. This binding event likely stabilizes the inactive conformation, preventing the necessary structural rearrangements and autophosphorylation required for kinase activation. By occupying the ATP pocket, the inhibitor directly blocks the enzyme's ability to bind its substrate and perform its phosphorylating function, effectively abrogating its downstream signaling.
Molecular and Cellular Mechanisms of Mps1 in 1 Dihydrochloride Action
Mps1-IN-1 dihydrochloride (B599025) is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, a crucial regulator of the cell cycle. medchemexpress.com Its mechanism of action is centered on the direct inhibition of Mps1's enzymatic activity, which in turn leads to significant disruptions in the spindle assembly checkpoint (SAC), a critical surveillance system that ensures the fidelity of chromosome segregation during mitosis. nih.govnih.gov
Inhibition of Mps1 Kinase Activity
ATP-Competitive Inhibition Profile: Mps1-IN-1 dihydrochloride functions as an ATP-competitive inhibitor of Mps1 kinase. nih.gov This means it binds to the ATP-binding site of the Mps1 kinase domain, preventing the natural substrate, ATP, from binding and thereby inhibiting the kinase's ability to phosphorylate its target proteins. nih.gov The compound exhibits a half-maximal inhibitory concentration (IC50) of 367 nM against Mps1 kinase. medchemexpress.comnih.gov This competitive inhibition is a key feature of its mechanism, allowing for a dose-dependent and rapid inactivation of Mps1 activity. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 367 nM | medchemexpress.comnih.gov |
| Ki | 27 nM | chemicalprobes.org |
Specificity Profile Across Kinome Panels
A crucial aspect of a chemical inhibitor's utility is its specificity. This compound has demonstrated remarkable selectivity for Mps1 kinase. When screened against a large panel of 352 kinases, it showed over 1000-fold selectivity for Mps1, with the notable exceptions of Anaplastic Lymphoma Kinase (ALK) and Leukocyte tyrosine kinase (Ltk). nih.gov This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically studying the functions of Mps1. nih.gov
| Kinase Target | Selectivity | Reference |
|---|---|---|
| Mps1 | Primary Target | medchemexpress.comnih.gov |
| ALK | Off-target | nih.gov |
| Ltk | Off-target | nih.gov |
Impact on Mps1 Autophosphorylation Status
Mps1 kinase activity is regulated by autophosphorylation, a process where the kinase phosphorylates itself to become fully active. nih.govnih.gov Inhibition of Mps1 by this compound affects this autophosphorylation status. Treatment with the inhibitor leads to a noticeable mobility shift in Mps1 on immunoblots, which is indicative of a decrease in its phosphorylation state. nih.gov This demonstrates that Mps1-IN-1 not only blocks the kinase's ability to phosphorylate other substrates but also interferes with its own activation mechanism. nih.govnih.gov
Disruption of Spindle Assembly Checkpoint (SAC) Function
The primary cellular consequence of Mps1 inhibition by this compound is the disruption of the Spindle Assembly Checkpoint (SAC). nih.govnih.gov The SAC is a critical mitotic checkpoint that prevents the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. nih.govyoutube.com By inhibiting Mps1, a key upstream regulator of the SAC, Mps1-IN-1 effectively dismantles this safety mechanism. nih.govnih.gov
Premature Mitotic Exit and SAC Abrogation
Inhibition of Mps1 kinase activity by Mps1-IN-1 leads to a failure of the SAC to arrest cells in mitosis, even in the presence of spindle poisons like nocodazole (B1683961) that would normally activate the checkpoint. nih.gov This abrogation of the SAC results in a premature exit from mitosis, where the cell proceeds into anaphase without ensuring proper chromosome alignment. nih.govnih.gov This can lead to gross aneuploidy, a state of having an abnormal number of chromosomes. nih.gov
Impaired Recruitment and Establishment of Mad1 and Mad2 at Kinetochores
Mps1 plays a critical role in recruiting essential checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores. nih.govfrontiersin.org This recruitment is a foundational step in the activation of the SAC signaling cascade. nih.govnih.gov this compound treatment has been shown to disrupt the localization of Mad2 to kinetochores. nih.gov While catalytically inactive Mps1 can still facilitate the recruitment of Mad1, the subsequent localization of Mad2 is dependent on the kinase activity of Mps1. nih.gov Therefore, by inhibiting Mps1's enzymatic function, Mps1-IN-1 prevents the stable association of Mad2 with kinetochores, thereby silencing the checkpoint signal. nih.govnih.gov This impairment of Mad1 and Mad2 recruitment is a direct molecular mechanism underlying the SAC abrogation observed upon treatment with this compound. researchgate.net
Alterations in Aurora B Kinase Activity and Phosphorylation Substrates
The relationship between Mps1 and Aurora B kinase, another key mitotic regulator, is complex. Inhibition of Mps1 with Mps1-IN-1 has been shown to decrease the kinase activity of Aurora B. nih.gov This is evidenced by a reduction in the phosphorylation of histone H3 on serine 10 (pHistone H3 (Ser10)), a direct substrate of Aurora B. nih.gov Furthermore, Mps1 inhibition leads to a decrease in the phosphorylation of Aurora B at threonine 232 in its activation loop, which is critical for its function. nih.gov
However, there are conflicting reports. Some studies suggest that Mps1 inhibition does not affect the phosphorylation of canonical Aurora B substrates. nih.govscienceopen.com One proposed mechanism for Mps1's influence on Aurora B is through the direct phosphorylation of the chromosomal passenger complex (CPC) subunit Borealin, which in turn stimulates Aurora B's kinase activity. nih.gov Conversely, it has also been demonstrated that Aurora B is required for the efficient recruitment of Mps1 to unattached kinetochores, suggesting a reciprocal regulatory relationship. nih.gov This interplay between Mps1 and Aurora B is crucial for correcting improper chromosome attachments and ensuring accurate chromosome segregation. nih.govembopress.org
Modulation of Kinetochore-Microtubule Attachments
This compound significantly impacts the stability of kinetochore-microtubule attachments. By inhibiting Mps1, the compound disrupts the recruitment of essential spindle assembly checkpoint proteins, such as Mad2, to unattached kinetochores. rndsystems.comnih.gov This disruption is a primary consequence of Mps1 inhibition and leads to a weakened spindle assembly checkpoint. nih.gov
Mps1 kinase activity is essential for destabilizing incorrect kinetochore-microtubule attachments, a process vital for error correction. nih.gov It achieves this, in part, by phosphorylating components of the outer kinetochore, including the Ndc80 complex. biorxiv.org This phosphorylation event directly weakens the attachment between kinetochores and microtubules. biorxiv.org The Ska complex has been identified as a key effector of Mps1 at the kinetochore-microtubule interface, and its function is modulated by Mps1-dependent phosphorylation. nih.gov The destabilization of these attachments by Mps1 is a critical step in allowing for the correction of errors and the eventual formation of stable, bipolar attachments necessary for accurate chromosome segregation. nih.govnih.gov
Consequences on Mitotic Progression and Chromosome Dynamics
The inhibition of Mps1 by this compound has profound effects on the timing and fidelity of mitosis.
Accelerated Mitosis Kinetics
A key consequence of Mps1 inhibition is the acceleration of mitotic progression. nih.gov Cells treated with Mps1-IN-1 spend significantly less time in mitosis compared to untreated cells. nih.gov This premature mitotic exit occurs even in the presence of spindle-perturbing agents that would normally activate a sustained mitotic arrest. nih.gov The accelerated kinetics are a direct result of the compromised spindle assembly checkpoint, which fails to delay anaphase onset in the presence of unattached or improperly attached chromosomes.
Induction of Chromosome Mis-segregation and Aneuploidy
The premature exit from mitosis caused by Mps1-IN-1 leads to severe defects in chromosome segregation. nih.gov The failure to properly attach all chromosomes to the mitotic spindle before anaphase results in chromosome mis-segregation, where daughter cells receive an incorrect number of chromosomes. nih.govnih.gov This condition, known as aneuploidy, is a hallmark of many cancers and can contribute to genomic instability. nih.govbiorxiv.orgharvard.edu Inhibition of Mps1 has been shown to induce massive chromosome mis-segregation and the formation of aneuploid cells. nih.govresearchgate.net
Impact on Multipolar Mitosis in Specific Cellular Models
In certain cellular contexts, particularly in cancer cells with extra centrosomes, Mps1 inhibition has a distinct effect on mitotic spindle morphology. Treatment with Mps1-IN-1 has been observed to increase the frequency of multipolar mitosis in U2OS cells, a human bone osteosarcoma cell line known to have centrosome amplification. rndsystems.comnih.gov Normally, cancer cells with extra centrosomes can cluster them to form a bipolar spindle, a process that relies on a functional spindle assembly checkpoint to provide sufficient time for this to occur. nih.gov By abrogating the checkpoint, Mps1 inhibition prevents this clustering, leading to the formation of multipolar spindles and subsequent mitotic errors. nih.gov
Effects on Cyclin B Protein Levels
Cyclin B is a key regulatory protein that accumulates during the G2 phase of the cell cycle and is essential for mitotic entry and maintenance of the mitotic state. nih.govyoutube.com Its degradation is a prerequisite for mitotic exit. In cells arrested in mitosis, the inhibition of Mps1 with Mps1-IN-1 leads to a dose-dependent decrease in the levels of cyclin B protein. nih.gov This reduction in cyclin B levels is a direct indicator of mitotic exit, as the anaphase-promoting complex/cyclosome (APC/C), the ubiquitin ligase responsible for cyclin B degradation, is no longer inhibited by the spindle assembly checkpoint. nih.govscienceopen.com The drop in cyclin B levels can be reversed by treatment with a proteasome inhibitor, confirming that Mps1 inhibition promotes the proteasomal degradation of cyclin B. nih.gov
Interactive Data Table: Effects of this compound on Mitotic Events
| Cellular Process | Effect of this compound | Key Protein(s) Involved | Cellular Outcome |
| Aurora B Kinase Activity | Decreased | Aurora B, Histone H3 | Impaired error correction |
| Kinetochore-Microtubule Attachment | Destabilized | Mps1, Mad2, Ndc80, Ska complex | Weakened spindle assembly checkpoint |
| Mitotic Progression | Accelerated | Cyclin B | Premature anaphase onset |
| Chromosome Segregation | Mis-segregation | Mps1 | Aneuploidy |
| Mitotic Spindle Formation (in specific cells) | Increased Multipolarity | Mps1 | Mitotic catastrophe |
| Cyclin B Levels | Decreased | Cyclin B, APC/C | Mitotic exit |
Mps1 in 1 Dihydrochloride Effects on Cellular Fate in Research Models
Induction of Mitotic Catastrophe and Cell Death Pathways
Inhibition of Mps1 by Mps1-IN-1 dihydrochloride (B599025) abrogates the spindle assembly checkpoint, forcing cells to exit mitosis prematurely, even in the presence of unattached chromosomes. medchemexpress.comnih.gov This leads to severe chromosome missegregation, aneuploidy, and ultimately, a form of cell death known as mitotic catastrophe. nih.govresearchgate.net Mitotic catastrophe is an oncosuppressive mechanism that eliminates cells with mitotic failures. nih.gov
Research has shown that treatment with Mps1 inhibitors, including Mps1-IN-1 dihydrochloride, results in cells with significant signs of chromosome misalignment and mis-segregation. medchemexpress.com This genomic instability triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism. nih.govnih.gov Key events in this pathway include the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govnih.govnih.gov
Furthermore, the cell death induced by Mps1 inhibition is often dependent on caspases, a family of proteases crucial for apoptosis. nih.gov Studies have demonstrated the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, in neuroblastoma cells treated with Mps1 inhibitors. nih.gov The process is also influenced by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov For instance, depleting anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 can sensitize cancer cells to the cytotoxic effects of Mps1 inhibitors. nih.gov
Suppression of Proliferative Capacity in Various Cell Lines
This compound has demonstrated the ability to suppress the proliferative capacity of a range of cancer cell lines. This anti-proliferative effect is a direct consequence of its ability to disrupt mitosis and induce cell death.
For example, in HCT116 human colon carcinoma cells, treatment with this compound has been shown to reduce the proliferative capacity to 33% of the control. medchemexpress.com Similarly, various Mps1 inhibitors have shown potent anti-proliferative effects across a panel of human cancer cell lines, including those derived from breast cancer, gastric cancer, and neuroblastoma. medchemexpress.comnih.gove-crt.orgpnas.org The sensitivity to these inhibitors can vary, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from nanomolar to micromolar concentrations depending on the specific cell line and inhibitor. nih.govmedchemexpress.com
The impact of Mps1 inhibition on cell proliferation is not limited to a single cancer type. Studies have documented heterogeneous responses in human colon carcinoma cell lines. nih.gov In gastric cancer cell lines, sensitivity to an Mps1/TTK inhibitor was linked to the molecular subtype of the cancer. e-crt.org For instance, cell lines with Epstein-Barr virus positivity and high microsatellite instability tended to be more sensitive. e-crt.org
| Cell Line | Cancer Type | Inhibitor | Reported Effect | Source |
|---|---|---|---|---|
| HCT116 | Colon Carcinoma | This compound | Reduced proliferative capacity to 33% of control. | medchemexpress.com |
| SW620 | Colon Carcinoma | Mps1-IN-7 | GI50 of 0.065 μM. | medchemexpress.com |
| CAL51 | Breast Cancer | Mps1-IN-7 | GI50 of 0.068 μM. | medchemexpress.com |
| Miapaca-2 | Pancreatic Cancer | Mps1-IN-7 | GI50 of 0.25 μM. | medchemexpress.com |
| RMG1 | Ovarian Cancer | Mps1-IN-7 | GI50 of 0.110 μM. | medchemexpress.com |
| MDA-MB-231 | Breast Cancer | Mps1-IN-10 | GI50 of 11 nM. | medchemexpress.com |
Differential Effects on Viability of Cancer and Normal Cells in Research Settings
A critical aspect of cancer therapy is the ability to selectively target cancer cells while sparing normal, healthy cells. Research into Mps1 inhibitors suggests a potential for such differential effects, although the compound does impact the viability of both cell types. medchemexpress.com
The rationale for this selectivity lies in the fact that many cancer cells exhibit chromosomal instability and are highly dependent on a functional spindle assembly checkpoint for their survival. medchemexpress.compnas.orgspandidos-publications.com This "addiction" to the SAC makes them particularly vulnerable to Mps1 inhibition. nih.gov Mps1 is often overexpressed in various human tumors, and these elevated levels correlate with higher tumor grades and poorer prognoses. medchemexpress.comnih.govpnas.orgpnas.org
In contrast, while normal proliferating cells also require Mps1 for mitosis, they may be less susceptible to the catastrophic consequences of its short-term inhibition due to more robust cell cycle control mechanisms. However, it is important to note that this compound does decrease the viability of 'normal' cells in research settings. medchemexpress.com For example, one study observed that while Mps1 inhibition induced massive apoptosis in breast cancer cells, it allowed for the selective survival of tumor cells with less aneuploidy, suggesting a complex interplay of factors. nih.gov Another study using a different Mps1 inhibitor, NMS-P715, assessed colony-forming efficiency in both glioblastoma tumor cells (LN18, U251) and a normal fibroblast cell line (MRC9), indicating that both cancerous and non-cancerous proliferating cells are affected. researchgate.net
Interactions of Mps1 in 1 Dihydrochloride with Dna Damage Response Pathways
Role of Mps1 in DNA Damage Response and Repair
The protein kinase Mps1 is a vital component of the mitotic checkpoint and also participates in the DNA damage response. nih.govnih.gov Its functions extend beyond ensuring spindle assembly and centrosome duplication to include roles in the genotoxic stress response. aacrjournals.org Mps1 can be activated by DNA damage, contributing to cell cycle arrest at the G2/M phase. oup.com Studies have shown that Mps1 is involved in the repair of oxidative DNA lesions, which are common forms of DNA damage caused by reactive oxygen species. nih.govimrpress.com Inhibition of Mps1 activity has been observed to increase DNA damage, highlighting its importance in maintaining genomic stability. nih.gov Furthermore, Mps1 has been implicated in the response to DNA double-strand breaks, where it interacts with other key DDR proteins. aacrjournals.org
Mps1-IN-1 Dihydrochloride (B599025) Impact on Oxidative DNA Lesion Repair
Research indicates that Mps1 plays a significant role in the repair of oxidative DNA lesions through the MDM2-H2B axis. nih.govnih.gov In response to oxidative stress, Mps1 phosphorylates MDM2, which in turn promotes the ubiquitination of histone H2B. nih.govnih.gov This ubiquitination leads to chromatin decompaction, facilitating the access of repair machinery to the damaged DNA. nih.govnih.gov The inhibition of Mps1, for instance by Mps1-IN-1 dihydrochloride, would be expected to disrupt this pathway, thereby compromising the repair of oxidative DNA damage and potentially reducing cell survival. nih.gov The process of base excision repair (BER), a primary mechanism for correcting oxidative DNA damage, involves several steps including the excision of the damaged base and subsequent DNA synthesis and ligation. imrpress.com The facilitation of this process through Mps1-mediated chromatin remodeling underscores the kinase's importance in mitigating the effects of oxidative stress. nih.govnih.gov
Modulation of MDM2-H2B Axis and Histone Ubiquitination
The interaction between Mps1 and the MDM2-H2B signaling axis is a critical aspect of the oxidative stress response. nih.govnih.gov Upon oxidative stress, Mps1 phosphorylates MDM2, an E3 ubiquitin ligase. nih.govnih.gov This phosphorylation event is crucial for MDM2 to mediate the ubiquitination of histone H2B at lysines 120 and 125. nih.govresearchgate.net Depletion of Mps1 has been shown to compromise H2B ubiquitination following oxidative stress. nih.govnih.gov This suggests that inhibitors like this compound would similarly block this Mps1-dependent MDM2 phosphorylation, leading to reduced H2B ubiquitination and impaired chromatin decompaction necessary for DNA repair. nih.govnih.gov
| Component | Role in Oxidative Stress Response | Effect of Mps1 Inhibition |
| Mps1 | Phosphorylates MDM2 | Prevents MDM2 phosphorylation |
| MDM2 | Ubiquitinates Histone H2B | Reduced H2B ubiquitination |
| Histone H2B | Ubiquitination leads to chromatin decompaction | Impaired chromatin decompaction |
| DNA Repair | Facilitated by accessible chromatin | Compromised oxidative DNA lesion repair |
Effects on ATR-CHK1 and ATM-CHK2 Signaling
The DNA damage response is largely orchestrated by two major signaling cascades: the ATM-CHK2 and the ATR-CHK1 pathways. nih.govmdpi.com The Mps1-mediated response to oxidative DNA damage has been shown to specifically facilitate ATR-CHK1 signaling, but not ATM-CHK2 signaling. nih.govnih.gov The activation of the ATR-CHK1 pathway is essential for cell cycle arrest and repair of single-strand DNA breaks and replication stress. mdpi.com Mps1-dependent MDM2 phosphorylation and subsequent H2B ubiquitination are required for efficient ATR-CHK1 signaling following oxidative damage. oup.com Therefore, treatment with this compound would likely attenuate the ATR-CHK1 response to oxidative stress, while leaving the ATM-CHK2 pathway, which primarily responds to double-strand breaks, unaffected in this context. nih.govnih.gov
| Pathway | Role in DNA Damage Response | Effect of Mps1 Inhibition |
| ATR-CHK1 | Responds to single-strand breaks and replication stress | Attenuated signaling in response to oxidative stress |
| ATM-CHK2 | Responds primarily to double-strand breaks | No direct effect in the context of Mps1-mediated oxidative damage response |
Influence on Localization of DNA Repair Proteins to Damage Foci
The recruitment of DNA repair proteins to sites of damage, often visualized as nuclear foci, is a critical step in the repair process. The Mps1-MDM2-H2B signaling axis plays a role in this localization. nih.govnih.gov Studies have demonstrated that both Mps1 and MDM2 are required for the localization of Replication Protein A (RPA) and base excision repair proteins to damage foci following oxidative stress. nih.govnih.gov RPA is a key protein that binds to single-stranded DNA, protecting it and recruiting other repair factors. embopress.org The formation of these repair foci is essential for the efficient execution of DNA repair. Consequently, the inhibition of Mps1 by this compound would be expected to impair the recruitment of these vital repair proteins to sites of oxidative DNA damage, further compromising the cell's ability to maintain genomic integrity. nih.govnih.gov
Mechanisms of Acquired Resistance to Mps1 Inhibitors in Research Models
Identification of Point Mutations in the Catalytic Domain of Mps1
Studies have identified several point mutations in the catalytic domain of Mps1 that confer resistance to various inhibitors. nih.govnih.govbiorxiv.org These mutations are often located in the ATP-binding pocket, a crucial region for both the enzyme's natural function and the binding of competitive inhibitors. nih.govpeerj.com
One of the most frequently cited mutations occurs at the Cysteine 604 residue, located in the hinge region of the kinase domain. nih.govnih.govbiorxiv.org Specific mutations identified include C604Y (cysteine to tyrosine) and C604W (cysteine to tryptophan). nih.govnih.gov These substitutions have been shown to induce resistance to inhibitors such as NMS-P715 and its derivative, Cpd-5. nih.govnih.gov
In addition to the C604 mutations, other point mutations have been identified that also lead to inhibitor resistance. peerj.com These include:
I531M (isoleucine to methionine)
I598F (isoleucine to phenylalanine)
S611R (serine to arginine)
These mutations have been shown to confer resistance to Cpd-5. The identification of these specific mutations is crucial for understanding the molecular basis of resistance and for the development of next-generation inhibitors that can overcome these changes.
Table 1: Point Mutations in the Mps1 Catalytic Domain Conferring Inhibitor Resistance
| Mutation | Location in Kinase Domain | Inhibitor(s) Affected | Reference |
|---|---|---|---|
| C604Y | Hinge Region | NMS-P715, Cpd-5 | nih.govnih.gov |
| C604W | Hinge Region | NMS-P715 | nih.gov |
| I531M | ATP-binding pocket | Cpd-5 | |
| I598F | ATP-binding pocket | Cpd-5 | |
| S611R | ATP-binding pocket | Cpd-5, MPI-0479605, reversine | biorxiv.org |
Synergistic Research Strategies Utilizing Mps1 in 1 Dihydrochloride in Preclinical Models
Combination with Microtubule-Targeting Agents (e.g., Taxanes)
A primary strategy in preclinical studies involves combining Mps1 inhibitors with microtubule-targeting agents like taxanes (e.g., paclitaxel (B517696) and docetaxel). nih.govnih.gov Taxanes work by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle and activates the SAC, causing cells to arrest in mitosis. nih.gov The synergistic effect stems from the fact that inhibiting Mps1 abrogates this taxane-induced mitotic arrest, forcing cells to exit mitosis prematurely and with severe spindle defects, ultimately leading to cell death. nih.govnih.gov
Enhanced Induction of Chromosome Segregation Errors
The combination of Mps1 inhibitors and taxanes has been shown to act synergistically by dramatically increasing errors in cell division. nih.govnih.gov While taxanes alone can induce multipolar spindles, the presence of a functional SAC often prevents cells from proceeding into anaphase with these defects. However, the addition of an Mps1 inhibitor overrides this checkpoint. nih.govnih.gov This forces cells with multipolar spindles into anaphase, resulting in massive chromosome missegregation. nih.gov
Videomicroscopy studies have revealed that Mps1 inhibitors can subvert the correct timing of mitosis, inducing a premature anaphase even when chromosomes are not properly aligned on the metaphase plate. nih.govnih.gov When combined with a microtubule poison like paclitaxel, this effect is amplified, leading to a higher frequency of chromosome misalignments and missegregations. nih.gov The resulting daughter cells inherit a grossly abnormal number of chromosomes (aneuploidy) or the cell itself becomes polyploid due to failed cell division. nih.govnih.gov In preclinical models using BRCA1−/−;TP53−/− mammary tumors, the combination of the Mps1 inhibitor Cpd-5 and docetaxel (B913) led to a significant increase in multipolar anaphases and aberrant nuclear morphologies compared to either agent alone. nih.govnih.gov
Increased Tumor Cell Death in Xenograft Models
The profound chromosomal chaos induced by the combination of Mps1 inhibitors and taxanes translates to enhanced tumor cell death in preclinical xenograft models. nih.govnih.gov Studies have demonstrated that this combination efficiently reduces the growth of tumor xenografts and exerts superior antineoplastic effects compared to monotherapy. nih.govnih.gov For instance, in a study using BRCA1−/−;TP53−/− mammary tumor xenografts, the combination of docetaxel and an Mps1 inhibitor significantly increased cell death. nih.govnih.gov
Similarly, the combination of paclitaxel with the Mps1 inhibitors Mps-BAY1 and Mps-BAY2a was shown to efficiently reduce the growth of tumor xenografts. nih.gov This enhanced efficacy is attributed to the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis. nih.gov The accumulation of polyploid, giant mononuclear cells is a notable histopathological feature observed in tumors treated with this combination, suggesting it could serve as a biomarker for treatment efficacy. nih.gov The synergy has been observed across a broad range of xenograft models, including those with acquired or intrinsic resistance to paclitaxel. nih.gov
Table 1: Preclinical Findings for Mps1 Inhibitor and Taxane Combination
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Enhanced Chromosome Segregation Errors | BRCA1−/−;TP53−/− mammary tumors (mice) | Increased multipolar anaphases and aberrant nuclear morphologies with docetaxel + Cpd-5. | nih.govnih.gov |
| Synergistic Cell Killing | Cancer cell lines | Low doses of Mps1 inhibitors and paclitaxel synergized to increase chromosome misalignments and missegregations, leading to massive polyploidization and mitotic catastrophe. | nih.gov |
| Increased Tumor Cell Death | Tumor xenografts | Combination of Mps1 inhibitors (Mps-BAY1, Mps-BAY2a) and paclitaxel efficiently reduced tumor growth compared to single agents. | nih.govnih.gov |
| Overcoming Resistance | Various xenograft models (including paclitaxel-resistant) | Combination of Mps1 inhibitors (BAY 1161909, BAY 1217389) with paclitaxel strongly improved efficacy over monotherapy. | nih.gov |
Integration with Radiation Therapy
Another promising synergistic strategy involves combining Mps1 inhibition with radiation therapy. Radiotherapy is a cornerstone of cancer treatment that primarily works by inducing DNA double-strand breaks (DSBs), leading to cancer cell death. Many cancer cells, however, can repair this damage and survive. The combination with Mps1 inhibitors aims to cripple these DNA repair mechanisms, thereby sensitizing the cancer cells to radiation.
Enhancement of Radiosensitization in Glioblastoma Models
Preclinical studies have successfully demonstrated that inhibiting Mps1 enhances the radiosensitivity of human glioblastoma (GBM) cells, both in cell culture and in animal models. nih.govnih.gov In clonogenic survival assays, treatment with the Mps1 inhibitor NMS-P715 increased the radiosensitivity of GBM cell lines such as LN18 and U251. nih.govresearchgate.net This effect appeared to be specific to cancer cells, as normal astrocyte and fibroblast cell lines did not show the same sensitization. nih.gov
In vivo, the combination of NMS-P715 with fractionated doses of radiation led to a significant delay in tumor growth in GBM xenograft models. nih.govnih.gov This suggests that Mps1 inhibition can make radiation a more effective treatment for glioblastoma. Further analysis revealed that lower Mps1 expression correlated with a better prognosis in certain GBM subtypes, reinforcing the idea that Mps1 is a viable therapeutic target in this cancer type. nih.gov
Promotion of Mitotic Catastrophe Following Irradiation
The mechanism behind this radiosensitization involves the impairment of DNA repair and the subsequent induction of mitotic catastrophe. nih.govnih.gov Following radiation, cells activate checkpoints to arrest the cell cycle and repair DNA damage. Inhibition of Mps1 not only weakens the mitotic checkpoint but has also been shown to interfere with key DNA repair pathways. nih.gov
Studies using the Mps1 inhibitor NMS-P715 in GBM cells showed that it led to a decrease in the repair of DNA double-strand breaks, as evidenced by the increased retention of γH2AX foci (a marker for DSBs). nih.govnih.gov When combined with radiation, this effect was enhanced. nih.gov The inability to properly repair DNA damage before entering mitosis, coupled with a defective Mps1-dependent spindle assembly checkpoint, results in mitotic catastrophe—a lethal outcome for the irradiated cell. nih.govresearchgate.net This highlights a role for the Mps1 kinase in DNA damage response pathways, beyond its well-established function in mitosis. nih.gov
Table 2: Preclinical Findings for Mps1 Inhibitor and Radiation Therapy Combination
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Enhanced Radiosensitivity | Glioblastoma cell lines (LN18, U251) | The Mps1 inhibitor NMS-P715 increased the radiosensitivity of GBM cells, as measured by reduced clonogenic survival after irradiation. | nih.govresearchgate.net |
| Tumor Growth Delay | Glioblastoma xenografts (mice) | Combination of NMS-P715 and fractionated radiation significantly enhanced tumor growth delay compared to radiation alone. | nih.govnih.gov |
| Impaired DNA Repair | Glioblastoma cell lines | Mps1 inhibition led to decreased repair of DNA double-strand breaks and altered expression of DNA repair proteins like DNAPK. | nih.govnih.gov |
| Induction of Mitotic Catastrophe | Glioblastoma cell lines | Inhibition of Mps1 induced post-radiation mitotic catastrophe, characterized by multilobulated giant nuclei and abnormal mitoses. | nih.govnih.govresearchgate.net |
Exploration of Other Combination Approaches in Research
Beyond taxanes and radiation, the fundamental role of Mps1 in maintaining genomic integrity suggests that its inhibition could be synergistic with a wider array of cancer therapies. The central strategy remains the exploitation of cancer's reliance on specific pathways for survival, particularly in the context of high genomic stress.
Research has explored the interaction of therapies with various chemotherapeutic agents in preclinical models. For example, studies in mouse models of breast cancer have investigated combinations of immunotherapy agents with chemotherapy, including paclitaxel, doxorubicin, and cyclophosphamide, demonstrating that combination approaches can enhance tumor cell death. clinicaltrials.gov While not a direct study of Mps1 inhibitors, this highlights the principle of combining agents with different mechanisms of action.
A more targeted approach involves combining Mps1 inhibitors with inhibitors of other cell cycle regulators. One preclinical study investigated the combination of an Mps1 inhibitor with palbociclib (B1678290), a CDK4/6 inhibitor. nih.gov The rationale was to use palbociclib to induce a G1 cell cycle arrest in normal, Rb1-competent cells, thereby protecting them from the cytotoxic effects of the Mps1 inhibitor, which primarily affects dividing cells. This strategy could potentially improve the therapeutic window by mitigating on-target toxicities in normal tissues like the bone marrow. nih.gov Such an approach suggests that Mps1 inhibitors could be combined not only to increase synergistic efficacy but also to reduce toxicity, a critical aspect of developing viable cancer therapies. These explorations underscore the potential for Mps1 inhibitors to be used as part of multifaceted treatment regimens tailored to specific cancer vulnerabilities.
Mps1-IN-1 Dihydrochloride (B599025) with Histone Deacetylase 8 (HDAC8) Inhibitors
The simultaneous inhibition of Mps1 and Histone Deacetylase 8 (HDAC8) is an emerging therapeutic strategy, particularly for cancers like hepatocellular carcinoma (HCC) where both enzymes are often overexpressed. nih.govnih.gov HDAC8 plays a crucial role in regulating gene expression and chromatin structure, and its dysregulation is linked to tumorigenesis. nih.gov The rationale for combining Mps1 and HDAC8 inhibition lies in targeting two distinct but vital cellular processes: chromosome segregation (Mps1) and epigenetic regulation (HDAC8). nih.gov
Recent research has focused on developing dual-target inhibitors rather than combining two separate drugs. nih.govnih.gov Through a process involving pharmacophore modeling and molecular docking, several dual-target compounds were identified. nih.gov One standout compound, designated MPH-5, demonstrated potent, nanomolar inhibitory activity against both Mps1 and HDAC8. nih.govnih.gov In preclinical studies using human liver cancer cell lines, MPH-5 showed significant antiproliferative activity and was effective in inhibiting tumor growth in a HepG2 xenograft mouse model. nih.govnih.gov The antitumor effects may be mediated by the downregulation of Mps1-driven phosphorylation of histone H3 and the upregulation of HDAC8-mediated acetylation of PKM2. nih.gov
| Compound | MPS1 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
|---|---|---|
| MPH-5 | 4.52 ± 0.21 | 6.07 ± 0.37 |
| AZ3146 (Control) | 34.35 ± 2.87 | No inhibitory effect |
| Belinostat (Control) | No data | Data not specified in source |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
This approach of using a single molecule to hit two targets simultaneously represents a novel strategy for treating certain cancers, potentially offering advantages over combination therapies involving separate agents. nih.gov
Mps1-IN-1 Dihydrochloride with AMP-Activated Protein Kinase (AMPK) Agonists
Aneuploid cancer cells, which are a hallmark of many tumors and can be induced by Mps1 inhibition, exhibit increased vulnerability to energy stress. nih.govnih.gov This has led researchers to explore the synergistic potential of combining Mps1 inhibitors with activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov
In preclinical models of triple-negative breast cancer (TNBC), a subtype known for its aggressive nature, this combination has shown significant promise. nih.govnih.gov Research combining the Mps1 inhibitor CFI-402257 with the AMPK agonist AICAR demonstrated enhanced anticancer effects compared to either agent used alone. nih.govnih.gov The combination treatment resulted in selective cytotoxicity in TNBC cells, attenuated the formation of polyploid cells, and increased apoptosis. nih.govnih.gov
The underlying mechanism for this synergy involves the dual inhibition of two major signaling pathways that regulate cell survival and growth: the PI3K/Akt/mTOR and the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov This dual blockade also induced autophagy. nih.govnih.gov In vivo, the combination of CFI-402257 and AICAR significantly suppressed the growth of MDA-MB-231 derived TNBC tumors in xenograft models, highlighting its potential as a therapeutic strategy. nih.gov
| Finding | Observation | Affected Pathway(s) |
|---|---|---|
| Cytotoxicity | Selective cytotoxicity in TNBC cell lines | - |
| Apoptosis | Increased apoptosis | - |
| Cell State | Attenuation of polyploid cell formation | - |
| Tumor Growth (In Vivo) | Strongly improved efficacy in suppressing tumor growth in xenograft models | - |
| Cellular Processes | Induction of autophagy | PI3K/Akt/mTOR, MAPK |
This strategy of pairing an Mps1 inhibitor with an AMPK agonist effectively exploits the metabolic vulnerabilities of cancer cells, providing a powerful approach to sensitize them to the effects of Mps1 inhibition. nih.gov
Future Directions for Academic Research on Mps1 in 1 Dihydrochloride and Mps1 Inhibition
Elucidation of Novel Mps1 Phosphorylation Targets
Mps1 is a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues, although functionally relevant tyrosine phosphorylation by Mps1 in cells has not been definitively demonstrated. nih.govroyalsocietypublishing.org The kinase's activity is critical for the spindle assembly checkpoint, where it phosphorylates several key proteins to prevent premature anaphase onset. nih.gov While a number of Mps1 substrates have been identified, it is widely believed that many more remain unknown. nih.govnih.gov
Identifying the complete set of Mps1 substrates is crucial for a comprehensive understanding of its biological functions. Known substrates include components of the SAC signaling cascade like Mad1, the kinetochore protein Cenp-E, and Mps1 itself through autophosphorylation. nih.gov Research has also implicated Mps1 in other cellular processes through the phosphorylation of substrates beyond the core checkpoint machinery. For instance, Mps1 has been shown to phosphorylate CHK2, a key player in the DNA damage response, and the Bloom syndrome protein (BLM). nih.gov Furthermore, Mps1 can phosphorylate Smad2/3, components of the TGF-β signaling pathway, although the full significance of this interaction during mitosis is still unclear. nih.govnih.gov
Future research efforts should focus on systematic and unbiased approaches to identify novel Mps1 phosphorylation targets. Advanced proteomics techniques, such as phosphoproteomics in combination with the use of selective Mps1 inhibitors like Mps1-IN-1 dihydrochloride (B599025) or kinase-dead Mps1 mutants, can reveal changes in the phosphorylation landscape upon Mps1 inhibition. This will help to build a more complete network of Mps1-regulated pathways, potentially uncovering new roles for Mps1 in cellular processes beyond mitosis.
Investigation of Context-Dependent Effects of Mps1 Inhibition in Diverse Cellular Systems
The cellular response to Mps1 inhibition is not uniform and can vary significantly depending on the genetic and cellular context. nih.gov This heterogeneity in response presents both a challenge and an opportunity for targeted cancer therapy. For example, while Mps1 inhibition can lead to aneuploidy and decreased viability in many cancer cells, the specific outcomes can differ. nih.gov
One notable context-dependent effect is observed in cells with centrosome amplification, a common feature in many cancers. In U2OS osteosarcoma cells, which can have extra centrosomes, inhibition of Mps1 by Mps1-IN-1 increases the frequency of multipolar mitoses, leading to catastrophic chromosome mis-segregation. nih.govtocris.comrndsystems.com In neuroblastoma cells, Mps1 inhibition has been shown to induce polyploidy. researchgate.net Furthermore, studies on a panel of human colon carcinoma cell lines revealed heterogeneous responses to Mps1 inhibitors, which did not directly correlate with the genomic instability status or the functionality of key oncogenic proteins like p53. nih.gov The reasons for this differential sensitivity are not fully understood and represent a critical area for future investigation.
Understanding the molecular determinants of sensitivity or resistance to Mps1 inhibitors is paramount. Future research should aim to:
Systematically screen diverse cancer cell lines with varying genetic backgrounds to identify biomarkers that predict response to Mps1 inhibition.
Investigate the interplay between Mps1 inhibition and the status of other cell cycle regulators and tumor suppressor genes. researchgate.net
Explore how the tumor microenvironment influences the outcome of Mps1 inhibition.
Moreover, the combination of Mps1 inhibitors with other anticancer agents, such as microtubule-targeting drugs like paclitaxel (B517696), has shown synergistic effects in preclinical models. nih.govpatsnap.comaacrjournals.org The combination can lead to massive polyploidization and mitotic catastrophe. nih.gov Elucidating the mechanisms behind this synergy in different cancer types will be key to designing more effective combination therapies.
Development of Advanced Mps1-Specific Chemical Probes with Tuned Properties
While Mps1-IN-1 dihydrochloride has been an invaluable research tool, it has limitations, including its moderate potency and off-target effects on kinases such as ALK and Ltk. tocris.comrndsystems.com The development of the next generation of Mps1 inhibitors is crucial for both basic research and clinical applications. Future efforts in this area should focus on creating advanced chemical probes with precisely tuned properties.
The ideal Mps1 chemical probe would possess high potency and exquisite selectivity, minimizing off-target effects to allow for a more precise dissection of Mps1-specific functions. nih.gov The discovery of new chemical scaffolds for Mps1 inhibitors is an active area of research. nih.gov Several newer inhibitors, such as Mps-BAY1, Mps-BAY2a, BAY 1161909, and BAY 1217389, have been developed with improved potency and selectivity profiles. nih.govpatsnap.comaacrjournals.org
Beyond improved potency and selectivity, future research should aim to develop Mps1-specific probes with novel functionalities, including:
Degraders: The development of proteolysis-targeting chimeras (PROTACs) for Mps1 would allow for its targeted degradation, providing an alternative and potentially more sustained method of inhibition compared to small molecule inhibitors.
Fluorescently-tagged probes: These could be used to visualize the subcellular localization and dynamics of Mps1 in living cells.
Photo-activatable or photo-switchable inhibitors: Such tools would offer precise spatiotemporal control over Mps1 inhibition, enabling researchers to dissect its function at specific stages of the cell cycle with high temporal resolution.
The creation of a diverse "chemical toolbox" for Mps1 will empower researchers to investigate its complex biology with greater precision and uncover new therapeutic vulnerabilities in cancer and other diseases. nih.govtocris.com
Q & A
Q. What is the biochemical mechanism of Mps1-IN-1 dihydrochloride in spindle assembly checkpoint (SAC) disruption?
this compound is an ATP-competitive inhibitor of Mps1 kinase (IC50 = 367 nM) . By blocking Mps1's catalytic activity, it prevents phosphorylation of Knl1, a critical step for recruiting SAC components like MAD2 and BUBR1 to kinetochores. This disrupts the formation of the mitotic checkpoint complex (MCC), leading to premature anaphase onset and genomic instability in both cancerous and normal cells .
Q. How does the dihydrochloride salt formulation impact experimental applications?
The dihydrochloride form enhances aqueous solubility and stability, making it suitable for in vitro assays at physiological pH. This salt formulation ensures consistent bioavailability in cell culture media, critical for dose-response studies .
Q. What are standard protocols for validating this compound activity in cellular assays?
- Target engagement: Measure Mps1 autophosphorylation (e.g., Thr676/Thr686) via Western blot .
- Functional validation: Quantify mitotic slippage using time-lapse microscopy or flow cytometry (e.g., increased anaphase/telophase cells after 90-minute treatment) .
- Cytotoxicity: Pair with viability assays (e.g., Annexin V/PI staining) to distinguish SAC-specific effects from nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound?
Variations in IC50 values (e.g., 367 nM in TargetMol vs. 300–420 nM in independent studies) arise from methodological differences:
- Assay conditions: ATP concentrations (1–10 mM range) directly affect competitive inhibition dynamics.
- Cellular context: Mps1 expression levels differ across cell lines (e.g., higher in AML vs. solid tumors).
- Validation strategies: Use orthogonal assays (recombinant kinase activity + cellular phosphorylation readouts) to confirm target specificity .
Q. What experimental designs mitigate off-target effects when combining this compound with other inhibitors?
- Dose optimization: Perform matrix screens (e.g., BI-D1870 + Mps1-IN-1) to identify non-antagonistic concentrations .
- Genetic controls: Use Mps1-knockout or kinase-dead cell lines to isolate inhibitor-specific effects.
- Kinase profiling: Compare inhibition profiles with structurally distinct Mps1 inhibitors (e.g., AZ3146, BAY1217389) to rule out shared off-target kinases .
Q. How should researchers address contradictory findings on Mps1-IN-1’s effects in "normal" vs. cancerous cells?
Evidence suggests reduced viability in both cell types , but therapeutic windows can be explored via:
- Isogenic models: Compare p53-wildtype vs. p53-mutant cells to assess SAC dependency.
- Temporal treatment: Short-term exposure (≤2 hours) induces SAC bypass without apoptosis, enabling selective study of mitotic defects .
Q. What advanced techniques confirm this compound’s synthetic lethality in high-throughput screens?
- Combinatorial libraries: Pair with DNA damage agents (e.g., PARP inhibitors) in CRISPR-based screens to identify co-dependent pathways.
- Phenotypic scoring: Use high-content imaging to quantify micronuclei formation or 53BP1 foci as markers of genomic instability .
Methodological Considerations
Q. How to design a robust protocol for time-resolved SAC inactivation studies?
- Cell synchronization: Use thymidine-nocodazole block to enrich mitotic populations.
- Treatment timing: Administer this compound 1 hour post-mitotic entry to synchronize SAC disruption.
- Endpoint assays: Collect samples at 15-minute intervals for phospho-Mps1 (Western blot) and mitotic progression (flow cytometry) .
Q. What statistical approaches are critical for interpreting heterogeneous responses to this compound?
- Dose-response modeling: Fit data to a Hill equation to calculate EC50 and Hill slopes.
- Cluster analysis: Group cell lines by sensitivity using IC50 values and genomic features (e.g., aneuploidy scores).
- Error minimization: Include ≥3 biological replicates and normalize to vehicle-treated controls .
Q. How to validate this compound’s specificity in complex 3D models (e.g., organoids)?
- Pharmacodynamic markers: Image kinetochore-microtubule attachment status using GFP-tagged EB1.
- Multiplexed assays: Combine CellTiter-Glo (viability) with caspase-3/7 activation (apoptosis) to dissect mechanism .
Data Contradiction Analysis
Example: Conflicting reports on Mps1-IN-1’s cytotoxicity in non-cancerous cells.
- Hypothesis 1: Toxicity is cell cycle-dependent (higher in proliferating "normal" cells).
- Resolution: Compare quiescent vs. cycling fibroblasts using EdU labeling.
- Key reference: Acute myeloid leukemia studies show G1 arrest in normal cells post-treatment, suggesting differential cell cycle checkpoint activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
